molecular formula C18H9BrF6S B13051605 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene

Cat. No.: B13051605
M. Wt: 451.2 g/mol
InChI Key: BSHBZWYZLLJYHJ-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is a chemical compound characterized by the presence of bromine, trifluoromethyl groups, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene typically involves the use of brominated and trifluoromethylated precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various substituted thiophenes.

Scientific Research Applications

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 4-Bromo-3-(trifluoromethyl)aniline
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide

Uniqueness

3-Bromo-2,5-bis(4-(trifluoromethyl)phenyl)thiophene is unique due to the combination of bromine, trifluoromethyl groups, and a thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C18H9BrF6S

Molecular Weight

451.2 g/mol

IUPAC Name

3-bromo-2,5-bis[4-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C18H9BrF6S/c19-14-9-15(10-1-5-12(6-2-10)17(20,21)22)26-16(14)11-3-7-13(8-4-11)18(23,24)25/h1-9H

InChI Key

BSHBZWYZLLJYHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

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